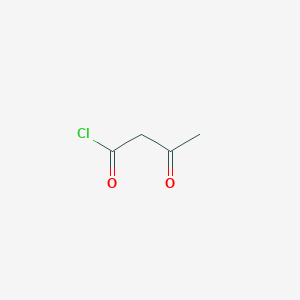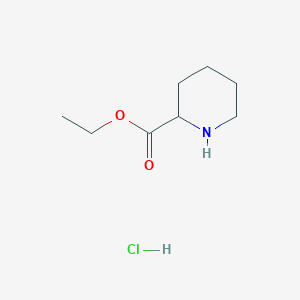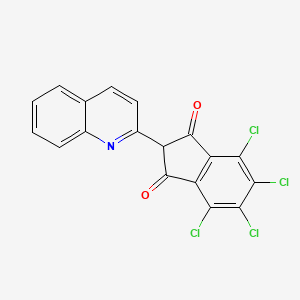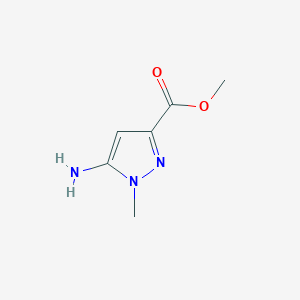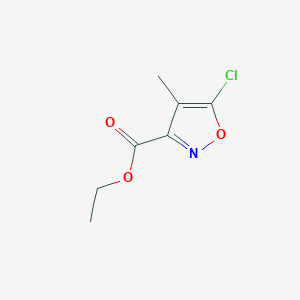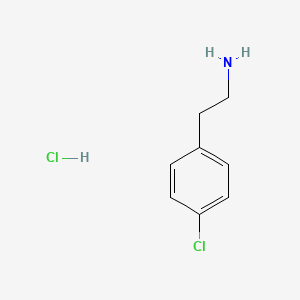
2-(4-Chloro-phenyl)-ethylamine hcl
Vue d'ensemble
Description
2-(4-Chloro-phenyl)-ethylamine hcl is a chemical compound that is a useful building block in organic chemistry . It is also known as 4-chlorophenylhydrazine hydrochloride .
Synthesis Analysis
The synthesis of 2-(4-Chloro-phenyl)-ethylamine hcl involves several steps. The benzophenone compound 2 was treated with sodium borohydride in methanol to afford the corresponding product of (4-chlorophenyl) (phenyl) methanol (3) in quantitative yield . This alcohol compound 3 was then treated with calcium chloride and hydrochloric acid at 80-90 °C to afford the corresponding derivative of 1-chloro-4-[chloro(phenyl) methyl] benzene (4) in excellent yields .Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-phenyl)-ethylamine hcl was confirmed by single-crystal X-ray diffraction studies . The structure is stabilized by O-H…N and N-H…N hydrogen bond and C-H…π stackings .Physical And Chemical Properties Analysis
2-(4-Chloro-phenyl)-ethylamine hcl is a solid at 20 degrees Celsius . It is air sensitive and hygroscopic .Applications De Recherche Scientifique
Organometallic Chemistry
- Orthometalation of Primary Amines: 2-(4-Chloro-phenyl)-ethylamine hydrochloride participates in orthometalation reactions with palladium acetate to form orthometalated complexes. This process highlights its utility in the synthesis of organometallic compounds, demonstrating the flexibility of primary benzylamines in forming complexes even with electron-withdrawing groups like chlorine (Vicente et al., 1997).
Pharmacology
- Synthesis and Antidepressant Activity: Derivatives of 2-(4-Chloro-phenyl)-ethylamine have been synthesized and evaluated for their potential antidepressant activity, demonstrating the compound's role as a precursor in the development of new therapeutic agents (Yardley et al., 1990).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel: Halogen-substituted imidazoline derivatives, structurally related to 2-(4-Chloro-phenyl)-ethylamine, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies showcase the compound's relevance in developing materials that protect against corrosion (Zhang et al., 2015).
Material Science
- Polydopamine Particles: Polydopamine particles, related to the dopamine structure which shares a phenethylamine backbone similar to 2-(4-Chloro-phenyl)-ethylamine, have been explored for their potential in biomedical applications. These particles are noted for their non-toxicity, blood compatibility, antioxidant properties, and potential as drug delivery materials, illustrating the versatility of phenethylamine derivatives in advanced material science (Sahiner et al., 2018).
Safety and Hazards
Orientations Futures
Recent advances in the synthesis of organoborane compounds, which include 2-(4-Chloro-phenyl)-ethylamine hcl, have opened up new possibilities for their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research will likely focus on further developing these applications.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQLDEHFRPTIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482465 | |
| Record name | 2-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenyl)-ethylamine hydrochloride | |
CAS RN |
2492-83-3 | |
| Record name | 2492-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




